molecular formula C11H7ClN2O2 B13941142 2-Chloro-4-(3-nitrophenyl)pyridine

2-Chloro-4-(3-nitrophenyl)pyridine

Cat. No.: B13941142
M. Wt: 234.64 g/mol
InChI Key: UJHHNYYOKSCBHV-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-nitrophenyl)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a 3-nitrophenyl group at the 4-position. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-4-(3-nitrophenyl)pyridine

InChI

InChI=1S/C11H7ClN2O2/c12-11-7-9(4-5-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H

InChI Key

UJHHNYYOKSCBHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-chloro-4-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-(3-nitrophenyl)pyridine may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-nitrophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Properties of Pyridine Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
2-Chloro-4-(3-nitrophenyl)pyridine Pyridine 2-Cl, 4-(3-NO₂Ph) ~220 (estimated) Not reported Inferred
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine 2-Cl, 4-(aryl), 1-(aryl), 2-NH₂ 466–545 268–287
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Pyrimidine 2-Cl, 4-(3-NO₂PhO), 6-thiophene Not reported Not reported
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate Pyridine 2-Cl, 4-(piperidinylmethyl) 406.3 (oxalate salt) Not reported
2-Chloro-4-(difluoromethoxy)pyridine Pyridine 2-Cl, 4-(OCHF₂) 179.55 Not reported

Key Observations :

  • Core Structure: Pyridine vs. Pyrimidines (e.g., ) are more electron-deficient, enhancing reactivity in cross-coupling reactions .
  • Substituent Effects : The 3-nitrophenyl group in the target compound is electron-withdrawing, likely reducing electron density on the pyridine ring compared to analogs with alkyl or alkoxy groups (e.g., difluoromethoxy in ).
  • Melting Points: High melting points (268–287°C) in analogs suggest strong intermolecular interactions, possibly due to hydrogen bonding from amino groups or π-π stacking from aryl substituents .

Key Observations :

  • Insecticidal Activity : Chloro and nitro groups (as in the target compound) may enhance bioactivity, as seen in cyclopenta[c]pyridines with trifluoromethoxy substituents .
  • Antimicrobial Potential: Pyridine hybrids with benzimidazole () demonstrate that additional heterocycles can broaden biological activity, suggesting that the nitro group in the target compound could be leveraged for similar purposes .
  • Pharmaceutical Intermediates : The piperidinylmethyl derivative () underscores the role of chloro-pyridines in drug synthesis, particularly when modified with basic amines for salt formation .

Spectroscopic and Analytical Data

  • 1H NMR Trends : In , pyridine derivatives show distinct δH shifts for aromatic protons (6.8–8.5 ppm), influenced by electron-withdrawing substituents like nitro groups . The target compound’s 3-nitrophenyl group would likely deshield adjacent protons, producing characteristic splits in the 7.5–8.5 ppm range.
  • Purity and Yield : reports high-purity pyrimidine derivatives (confirmed via 1H NMR), suggesting that similar analytical rigor applies to the target compound .

Biological Activity

2-Chloro-4-(3-nitrophenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and urease inhibitory properties, supported by various research findings and case studies.

Chemical Structure

The molecular formula of 2-Chloro-4-(3-nitrophenyl)pyridine is C10_{10}H7_{7}ClN2_2O2_2. Its structure features a pyridine ring substituted with a chlorine atom and a nitrophenyl group, which may influence its biological properties.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to 2-Chloro-4-(3-nitrophenyl)pyridine have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Pyridine Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5bStaphylococcus aureus2.0 µM
5cEscherichia coli2.13 µM
7ePseudomonas aeruginosa3.01 µM

These results indicate that modifications in the pyridine structure can enhance antimicrobial potency, suggesting that 2-Chloro-4-(3-nitrophenyl)pyridine may also possess similar activities due to its structural characteristics .

Urease Inhibition

Urease is an enzyme critical for the survival of certain pathogens, including Helicobacter pylori. Inhibiting urease activity is a promising strategy for treating infections caused by these bacteria.

Urease Inhibition Studies

In vitro studies have shown that derivatives of pyridine compounds can effectively inhibit urease. For example:

  • Compound 5b exhibited an IC50_{50} value of 2.0 ± 0.73 µM , significantly lower than the standard thiourea (IC50_{50} = 23.2 ± 11.0 µM ).
  • Compound 7e demonstrated an IC50_{50} of 3.01 ± 0.45 µM , indicating strong inhibitory potential .

These findings suggest that the presence of electron-withdrawing groups like chlorine and nitro enhances the urease inhibition efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been explored in various studies. Compounds with similar structures have shown promising results in reducing inflammation markers in cellular models.

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyridine derivatives found that certain compounds significantly reduced nitric oxide production and pro-inflammatory cytokines in macrophage cell lines. This suggests that 2-Chloro-4-(3-nitrophenyl)pyridine could potentially exhibit similar anti-inflammatory properties .

Hemolysis Potential

Assessing the hemolytic activity of compounds is crucial for evaluating their safety profiles. Research indicates that some derivatives show low hemolytic activity, making them suitable for therapeutic applications.

Hemolysis Data

In studies involving related compounds, 7e and 7h displayed favorable biocompatibility with human blood cells at concentrations near physiological levels, indicating a low risk of hemolysis .

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